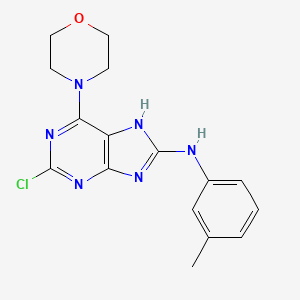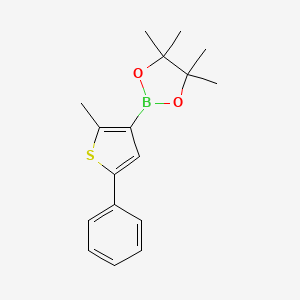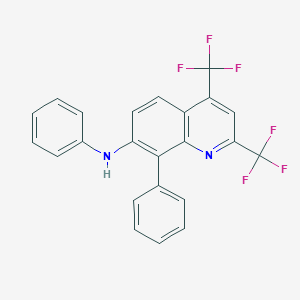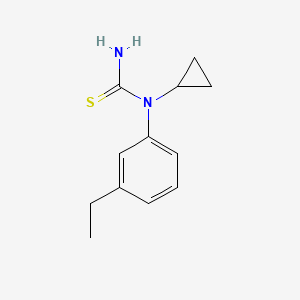
N-Cyclopropyl-N-(3-ethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-N-(3-ethylphenyl)thiourea is an organosulfur compound with the molecular formula C12H16N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropyl group and an ethylphenyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-(3-ethylphenyl)thiourea can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with 3-ethylphenyl isothiocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, and the product is isolated through crystallization or chromatography.
Another method involves the use of thioacylation reactions, where thiourea derivatives are synthesized by reacting amines with carbon disulfide in an aqueous medium. This method is efficient and allows for the preparation of various substituted thiourea derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale thioacylation reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopropyl-N-(3-ethylphenyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, aqueous or organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
N-Cyclopropyl-N-(3-ethylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: The compound is used in the production of dyes, elastomers, and photographic films.
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl-N-(3-ethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
N-Cyclopropyl-N-(3-ethylphenyl)thiourea can be compared with other thiourea derivatives such as:
N-Phenylthiourea: Lacks the cyclopropyl and ethyl groups, resulting in different chemical and biological properties.
N-Cyclohexyl-N-(3-ethylphenyl)thiourea: Contains a cyclohexyl group instead of a cyclopropyl group, leading to variations in steric and electronic effects.
N-Cyclopropyl-N-(4-methylphenyl)thiourea: Has a methyl group instead of an ethyl group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
774545-81-2 |
|---|---|
Fórmula molecular |
C12H16N2S |
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
1-cyclopropyl-1-(3-ethylphenyl)thiourea |
InChI |
InChI=1S/C12H16N2S/c1-2-9-4-3-5-11(8-9)14(12(13)15)10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H2,13,15) |
Clave InChI |
KXNLPYQJWKCAQY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)N(C2CC2)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


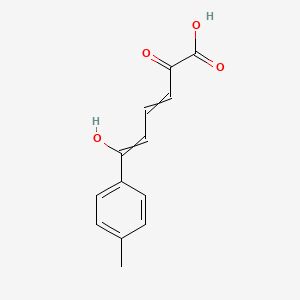

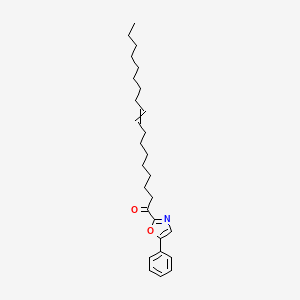
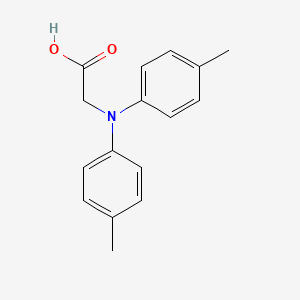
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(1-methylethyl)-3-thioxo-](/img/structure/B12515600.png)
![1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-](/img/structure/B12515610.png)

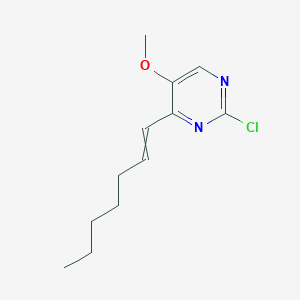
![1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12515621.png)
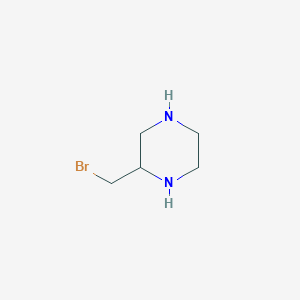
![2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan](/img/structure/B12515644.png)
